Product packaging for Bromofenofos(Cat. No.:CAS No. 21466-07-9)

Bromofenofos

Cat. No.: B1208025
CAS No.: 21466-07-9
M. Wt: 581.77 g/mol
InChI Key: MMYHZEDBTMXYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromofenofos is an anthelmintic agent used in veterinary medicine for the treatment of common liver fluke ( Fasciola hepatica ) infections in cattle and sheep . Research into this compound is crucial for understanding and combating helminth infections in ruminants. Studies indicate that the primary metabolite of this compound is dephosphate this compound (DBF), which has been detected in biological samples such as milk, highlighting the importance of analytical methods for residue monitoring . Toxicological studies in rats have shown that this compound and its metabolite, dephosphate this compound, possess embryolethal and teratogenic effects, suggesting that the compound's toxicity is mediated through its metabolite . The molecular formula of this compound is C12H7Br4O5P, and its monohydrate form has a molecular weight of 599.79 g/mol . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7Br4O5P B1208025 Bromofenofos CAS No. 21466-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br4O5P/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20/h1-4,17H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYHZEDBTMXYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175746
Record name Bromofenofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21466-07-9
Record name Bromofenofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21466-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromofenofos [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021466079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromofenofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromofenofos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.349
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOFENOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH861Q3CR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Bromofenofos

Advanced Synthetic Routes and Reaction Mechanisms

Bromination of Phenolic Precursors and Subsequent Phosphorylation Reactions

The primary synthetic route to Bromofenofos involves two key transformations: the bromination of 2,2'-biphenol (B158249) and the subsequent phosphorylation of the resulting polybrominated intermediate.

The synthesis commences with the electrophilic aromatic substitution of 2,2'-biphenol. The hydroxyl groups of the biphenyl (B1667301) are activating and direct the incoming electrophile (bromine) to the ortho and para positions. To achieve the desired 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, a brominating agent such as bromine (Br₂) in a suitable solvent like glacial acetic acid is employed. The reaction proceeds via the formation of a sigma complex (arenium ion) intermediate, which then loses a proton to restore aromaticity. The presence of two phenyl rings allows for the substitution of four bromine atoms.

Following the successful synthesis and purification of 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, the next critical step is phosphorylation. This is typically achieved by reacting the brominated biphenol with a phosphorylating agent, such as phosphorus oxychloride (POCl₃). This reaction introduces the dihydrogen phosphate (B84403) group onto one of the hydroxyl functions of the biphenyl structure, yielding this compound. The reaction is a nucleophilic attack by the phenolic oxygen on the phosphorus atom of the phosphorylating agent, followed by the elimination of a leaving group (e.g., chloride).

StepReactantsKey ReagentsProduct
Bromination 2,2'-BiphenolBromine (Br₂), Glacial Acetic Acid3,3',5,5'-Tetrabromo-2,2'-biphenyldiol
Phosphorylation 3,3',5,5'-Tetrabromo-2,2'-biphenyldiolPhosphorus oxychloride (POCl₃)This compound

Critical Reaction Conditions and Catalytic Systems (e.g., Phase-Transfer Catalysis)

The phosphorylation of phenolic compounds can be significantly enhanced by employing phase-transfer catalysis (PTC). researchgate.net This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase containing the phenoxide salt and an organic phase containing the phosphorylating agent. annamalaiuniversity.ac.in

In the context of this compound synthesis, the brominated biphenol can be deprotonated with a base in an aqueous solution to form the corresponding phenoxide. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the phosphorylation reaction occurs. researchgate.net The catalyst's lipophilic cation pairs with the phenoxide anion, rendering it soluble in the organic solvent. operachem.com This approach can lead to higher yields, milder reaction conditions, and reduced side reactions, such as hydrolysis of the phosphorylating agent. rexresearch1.com

Key parameters influencing the efficiency of phase-transfer catalyzed phosphorylation include the choice of catalyst, the concentration of the reactants and catalyst, the nature of the organic solvent, temperature, and stirring rate. operachem.com

Methodologies for Ensuring Reproducibility in Laboratory Synthesis

Ensuring the reproducibility of the synthesis of this compound, as with any chemical synthesis, relies on stringent control over experimental parameters and adherence to established quality control protocols. For organophosphate synthesis, particularly for veterinary drug applications, this is of paramount importance. ub.edunih.gov

Key factors for ensuring reproducibility include:

Purity of Starting Materials: The purity of the 2,2'-biphenol, brominating agent, and phosphorylating agent must be verified to avoid the introduction of impurities that could lead to side reactions and affect the final product's quality.

Stoichiometry of Reactants: Precise measurement of the molar ratios of the reactants is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Control of Reaction Conditions: Temperature, reaction time, and mixing efficiency must be carefully controlled and monitored throughout the synthesis. For instance, bromination reactions are often exothermic and may require cooling to prevent over-bromination or side reactions.

Purification and Characterization: Robust purification methods, such as recrystallization or chromatography, are necessary to isolate this compound from unreacted starting materials and byproducts. The identity and purity of the final compound should be confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). researchgate.net

Documentation: Detailed and accurate recording of all experimental procedures and observations is essential for troubleshooting and ensuring that the synthesis can be reliably repeated.

Chemical Reactions and Derivatization Studies

The chemical reactivity of this compound is primarily associated with its phosphate ester and polybrominated biphenyl moieties. Investigations into its oxidation and reduction pathways provide insights into its potential metabolic fate and the formation of related derivatives.

Investigation of Oxidation Pathways and Formation of Brominated Biphenyl Derivatives

The oxidation of polybrominated biphenyls (PBBs), a class of compounds to which this compound belongs, can lead to the formation of various degradation products. rexresearch1.com While specific studies on the oxidative degradation of this compound are not extensively detailed in the available literature, general principles of aromatic oxidation suggest potential pathways.

Oxidative processes, potentially mediated by enzymatic systems or environmental factors, could lead to the hydroxylation of the aromatic rings or cleavage of the biphenyl linkage. However, a significant area of concern with PBBs is the potential for the formation of polybrominated dibenzofurans (PBDFs) under certain oxidative conditions, such as high temperatures. This transformation is a known risk for PBBs in general.

It is also conceivable that oxidative reactions could target the phosphate ester group, although the polybrominated biphenyl structure is more likely to be the primary site of oxidative transformation.

Characterization of Reduction Reactions and Dephosphorylated Products

The reduction of this compound can lead to the removal of the phosphate group, a process known as dephosphorylation. The resulting product is 3,3',5,5'-tetrabromo-2,2'-biphenyldiol, the same intermediate used in its synthesis. This dephosphorylated form of this compound has been identified and is available as a chemical standard, indicating its relevance in analytical studies. trichem.dk

The dephosphorylation can occur through hydrolysis of the phosphate ester bond, which can be catalyzed by acids, bases, or enzymes (phosphatases). The ease of this reaction depends on the stability of the phosphate ester linkage.

Further reduction reactions could potentially involve the debromination of the biphenyl rings. Reductive dehalogenation is a known transformation for polyhalogenated aromatic compounds and can proceed via various mechanisms, often mediated by chemical reducing agents or microbial action. The sequential removal of bromine atoms would lead to a series of lower-brominated biphenyldiols.

Reaction TypeReactantPotential Products
Oxidation This compoundHydroxylated derivatives, Brominated biphenyls, Potentially Polybrominated Dibenzofurans
Reduction/Dephosphorylation This compound3,3',5,5'-Tetrabromo-2,2'-biphenyldiol (Dephosphorylated this compound)
Reductive Dehalogenation This compoundLower-brominated biphenyldiols

Analysis of Nucleophilic Substitution at Halogen Sites

This compound, a polybrominated biphenyl derivative, possesses four bromine atoms attached to its aromatic rings. These halogen substituents are potential sites for nucleophilic substitution reactions, a fundamental class of transformations in organic chemistry. The reactivity of these bromine atoms is influenced by several factors inherent to the molecular structure of this compound, including the electronic effects of the substituents on the aromatic rings and the steric hindrance around the potential reaction centers.

The carbon-bromine (C-Br) bonds on the biphenyl core are generally less reactive towards nucleophilic attack compared to those in aliphatic haloalkanes. This reduced reactivity is primarily due to the increased strength of the C-Br bond, a consequence of the sp² hybridization of the aromatic carbon atom and the potential for resonance interaction between the lone pairs of the bromine atom and the aromatic π-system.

Despite this inherent stability, nucleophilic substitution at the aryl halide positions can be induced under specific and often forcing reaction conditions. The viability and outcome of such reactions are dictated by the nature of the nucleophile, the solvent system employed, the reaction temperature, and the potential use of catalysts.

General Reactivity and Mechanistic Considerations

Nucleophilic aromatic substitution (SNAAr) reactions on aryl halides like the bromines in this compound typically proceed through one of two primary mechanisms: the SNAr (addition-elimination) mechanism or a metal-catalyzed cross-coupling reaction.

The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). In this compound, the electronic landscape is complex. The hydroxyl (-OH) and phosphate ester groups exert both inductive and resonance effects that modulate the electron density of the aromatic rings, thereby influencing the susceptibility of the C-Br bonds to nucleophilic attack. For an SNAr reaction to occur, a potent nucleophile would attack the carbon atom bearing a bromine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

Metal-catalyzed cross-coupling reactions , such as the Suzuki, Heck, or Buchwald-Hartwig reactions, provide a more versatile and widely applicable strategy for the functionalization of aryl halides. These reactions employ transition metal catalysts (commonly palladium, nickel, or copper-based) to facilitate the coupling of the aryl halide with a variety of nucleophilic partners, including boronic acids, alkenes, amines, and alkoxides. These catalytic cycles involve a sequence of oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination steps.

Investigative Findings on this compound Analogues

While specific research detailing the nucleophilic substitution at the halogen sites of this compound is not extensively available in public literature, studies on analogous polybrominated biphenyls (PBBs) and other brominated aromatic compounds provide valuable insights into the potential reactivity of this compound. These studies consistently demonstrate that the substitution of bromine atoms on such frameworks requires tailored reaction conditions.

Below is a summary of typical conditions used for nucleophilic substitution on structurally related aryl bromides, which can be extrapolated to predict the potential reactivity of this compound.

NucleophileReagent TypeCatalyst/ConditionsPotential Product on this compound Core
HydroxideStrong Base (e.g., NaOH)High Temperature, High PressureHydroxylated this compound derivative
AlkoxideSodium/Potassium AlkoxideCopper or Palladium CatalystAlkoxy-substituted this compound derivative
AminePrimary/Secondary AminePalladium Catalyst (e.g., Buchwald-Hartwig)Amino-substituted this compound derivative
CyanideMetal Cyanide (e.g., CuCN)High Temperature, Polar Aprotic SolventCyano-substituted this compound derivative

It is important to note that the regioselectivity of such substitutions on the this compound molecule would be a critical aspect of any synthetic endeavor. The four bromine atoms are not chemically equivalent due to the substitution pattern of the biphenyl rings. The steric and electronic environment of each bromine atom would influence its relative reactivity, potentially allowing for selective substitution under carefully controlled conditions. For instance, the bromine atoms ortho to the bulky phosphate ester group may exhibit different reactivity compared to those on the other ring.

Further empirical research is necessary to fully elucidate the specific reactivity of the halogen sites on this compound and to develop efficient synthetic protocols for its derivatization via nucleophilic substitution. Such studies would be instrumental in creating a library of analogues for structure-activity relationship (SAR) investigations and for the development of new chemical entities with potentially novel biological activities.

Molecular and Biochemical Mechanisms of Action of Bromofenofos

Elucidation of Enzyme Inhibition Kinetics and Receptor Interactions

The precise enzyme inhibition kinetics and receptor interactions of Bromofenofos are not extensively detailed in the readily available scientific literature. However, its classification and comparative studies suggest potential mechanisms involving key biological pathways.

Detailed Analysis of Acetylcholinesterase Inhibition and Downstream Neurotransmission Modulation

Information directly linking this compound to the inhibition of acetylcholinesterase (AChE) and subsequent modulation of neurotransmission is limited in the provided search results. While AChE inhibition is a well-known mechanism for certain organophosphate insecticides and some other anthelmintics, specific studies detailing this compound's interaction with AChE, including kinetic parameters such as IC50 or Ki values, have not been identified. Research on other compounds, such as phenserine, has characterized noncompetitive inhibition of human erythrocyte AChE with an IC50 of 0.0453 µM nih.gov, but this pertains to a different chemical class.

Identification and Molecular Characterization of Primary and Secondary Targets

The primary and secondary molecular targets of this compound are not explicitly identified in the provided literature. Studies have indicated that this compound, along with albendazole (B1665689) and triclabendazole (B1681386), has shown evidence of resistance development in Fasciola spp. in water buffaloes researchgate.netnih.govresearchgate.netresearchgate.net. This resistance development suggests that these compounds target specific molecular pathways within the parasite. However, the exact nature of these targets for this compound remains to be fully elucidated. For instance, resistance to albendazole is often linked to mutations in β-tubulin nih.gov, a protein involved in microtubule formation. Whether this compound shares similar targets or acts via distinct pathways is not specified.

Comparative Mechanistic Studies with Related Anthelmintic Compounds

This compound has been evaluated in comparative studies with other common anthelmintics, particularly in the context of drug resistance.

Differentiation from Microtubule-Targeting Agents (e.g., Albendazole)

Albendazole is a benzimidazole (B57391) anthelmintic known to exert its effect by binding to β-tubulin, disrupting microtubule polymerization, which is essential for cell structure, motility, and division in parasites nih.gov. Resistance to albendazole in Fasciola spp. has been linked to alterations in β-tubulin nih.gov. While this compound has been studied alongside albendazole, particularly concerning resistance development in Fasciola spp. researchgate.netnih.govresearchgate.netresearchgate.net, the provided literature does not detail how this compound's mechanism of action differentiates from or aligns with the microtubule-targeting action of albendazole. Studies indicate that albendazole has shown varying efficacies, with one study reporting 79.17% efficacy in a single dose and 83.33% in a two-dose treatment against Fasciola spp. in water buffaloes nih.gov.

Analytical Chemistry for Bromofenofos and Its Metabolites in Research Matrices

Advanced Chromatographic and Spectrometric Techniques for Quantification

Modern analytical laboratories employ a range of sophisticated instrumental methods for the determination of Bromofenofos and its metabolites. These include gas and liquid chromatography coupled with mass spectrometry and electrochemical detectors, each offering distinct advantages for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of semi-volatile and volatile organic compounds. nih.gov For brominated compounds like this compound and its metabolite, GC-MS provides excellent selectivity and sensitivity, particularly when operated in the selected ion monitoring (SIM) mode. nih.gov Although this compound itself can be analyzed, its metabolite, DBFF, often requires a derivatization step to increase its volatility for GC analysis. nih.gov The primary role of GC-MS in this compound research has been for the structural confirmation of analytes detected by other methods. For instance, the identity of Dephosphate this compound (DBFF) detected in milk samples via liquid chromatography was definitively confirmed using GC-MS. researchgate.netnih.gov This confirmatory power is crucial for validating results from screening methods and ensuring the unambiguous identification of residues in complex samples. coresta.org

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for the analysis of drug residues, including anthelmintics like this compound, in challenging matrices such as milk, plasma, and tissue. researchgate.netresearchgate.net The technique offers superior selectivity and sensitivity compared to conventional HPLC detectors, which is critical when dealing with the low concentrations typical of residue analysis and the potential for matrix interference. researchgate.net

While specific LC-MS/MS protocols for this compound are not extensively detailed in readily available literature, methods developed for the simultaneous detection of multiple anthelmintic drugs serve as a valuable framework. psu.edu Such methods typically involve a sample extraction step, often using liquid-liquid partitioning or solid-phase extraction (SPE), followed by separation on a reversed-phase LC column and detection by MS/MS. The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored. This high degree of specificity minimizes sample cleanup requirements and allows for the reliable quantification of analytes like DBFF even in the presence of co-extracted matrix components. researchgate.netpsu.edu

High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) is a highly selective and sensitive approach for quantifying electroactive compounds. mdpi.comresearchgate.net While this compound itself is not electroactive, its major metabolite in animals, Dephosphate this compound (DBFF), is. sci-hub.box This makes HPLC-ECD an ideal technique for its determination. sci-hub.box The method leverages the electrochemical properties of the DBFF molecule, allowing for its detection with high specificity, even in intricate biological samples. mdpi.comresearchgate.net

A sensitive and specific method for the determination of DBFF in milk has been developed using HPLC with dual-electrode coulometric detection. researchgate.netnih.gov This methodology involves an initial extraction of DBFF from the milk sample through liquid-liquid partitioning with solvents such as acetone, acetonitrile (B52724), and dichloromethane. researchgate.netnih.gov Further purification is achieved using a C18 solid-phase extraction (SPE) cartridge to remove interfering substances. researchgate.netnih.gov

The purified extract is then injected into a reversed-phase HPLC system. The chromatographic separation is typically performed on an ODS (Octadecylsilane) column, which effectively separates DBFF from remaining matrix peaks. researchgate.netnih.gov The detection is carried out using a dual-electrode coulometric detector, which provides the high specificity required for this analysis. researchgate.netnih.govmdpi.com This method has been successfully applied to analyze both raw and commercial milk samples, demonstrating its robustness for routine monitoring. researchgate.netnih.govmdpi.com

Optimization of chromatographic and detection parameters is critical for achieving the desired sensitivity, resolution, and analysis time. phenomenex.comresearchgate.net For the HPLC-ECD analysis of DBFF, these parameters have been carefully refined.

Mobile Phase: The mobile phase composition directly influences the retention and separation of the analyte. mastelf.com A common mobile phase for DBFF analysis consists of a mixture of acetonitrile and an aqueous buffer, such as 0.05M potassium dihydrogen phosphate (B84403), in a 55:45 (v/v) ratio. researchgate.netnih.gov The pH of the mobile phase is adjusted to an acidic value, typically around 3.0, to ensure the analyte is in a suitable ionic state for reversed-phase chromatography. researchgate.netnih.gov

Flow Rate and Temperature: The flow rate is optimized to balance analysis speed with separation efficiency. A flow rate of 1.0 mL/min is commonly used. researchgate.netnih.gov The column temperature is maintained at 40°C to ensure reproducible retention times and improve peak shape. researchgate.netnih.gov

Detector Potentials: In a dual-electrode coulometric system, the potentials are set to maximize the response for the target analyte while minimizing background noise. For DBFF, the first detector is set at a lower potential (e.g., 0.30 V) and the second detector at a higher, analytical potential (e.g., 0.45 V). researchgate.netnih.gov This setup allows for selective oxidation of DBFF at the second electrode, enhancing the specificity of the detection. sci-hub.box

Table 1: HPLC-ECD Method Parameters for DBFF Analysis in Milk A summary of the optimized conditions used for the determination of Dephosphate this compound (DBFF) in milk samples.

Parameter Condition Source(s)
Column Kaseisorb LC ODS-300-5 (250 x 4.6 mm id, 5 µm) nih.gov
Mobile Phase Acetonitrile / 0.05M Potassium Dihydrogen Phosphate (55/45, v/v), pH 3.0 researchgate.net, nih.gov
Flow Rate 1.0 mL/min researchgate.net, nih.gov
Temperature 40°C researchgate.net, nih.gov
Detector 1 Potential 0.30 V researchgate.net, nih.gov
Detector 2 Potential 0.45 V researchgate.net, nih.gov

High-Performance Liquid Chromatography (HPLC) Coupled with Electrochemical Detection

Rigorous Methodological Validation and Quality Assurance in Research

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. amelica.org In the context of this compound and DBFF analysis, methodological validation is performed in accordance with international guidelines, such as those from the International Conference on Harmonisation (ICH). nih.gov This process establishes the performance characteristics of the method, including its accuracy, precision, specificity, linearity, and sensitivity. amelica.org

For the HPLC-ECD method for DBFF in milk, validation data has demonstrated its reliability. researchgate.netnih.gov

Accuracy is determined by recovery studies. Average recoveries of DBFF from milk spiked at 1 ng/mL and 10 ng/mL were 73.1% and 82.7%, respectively. researchgate.netnih.gov

Precision is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For the same spiked samples, the CVs were 8.4% and 2.8%, respectively, indicating good repeatability. researchgate.netnih.gov

Specificity is the ability to assess the analyte unequivocally in the presence of other components. The use of a dual-electrode coulometric detector provides high specificity, and identity is further confirmed by GC/MS. researchgate.netnih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected. For DBFF in milk, the LOD was established at 0.2 ng/mL. researchgate.netnih.gov

Beyond initial validation, ongoing quality assurance, including the use of control charts, proficiency testing, and proper management of samples and records, is crucial for maintaining data integrity in a research or monitoring laboratory. dss.go.th

Table 2: Validation Data for DBFF Analysis in Milk by HPLC-ECD Performance characteristics of the validated HPLC-ECD method for the quantification of Dephosphate this compound (DBFF) in milk.

Validation Parameter Spiking Level Result Source(s)
Average Recovery (Accuracy) 1 ng/mL 73.1% researchgate.net, nih.gov
10 ng/mL 82.7% researchgate.net, nih.gov
Coefficient of Variation (Precision) 1 ng/mL 8.4% researchgate.net, nih.gov
10 ng/mL 2.8% researchgate.net, nih.gov
Limit of Detection (LOD) N/A 0.2 ng/mL researchgate.net, nih.gov

Establishing Linearity, Recovery Rates, and Limits of Detection/Quantification

The validation of an analytical method hinges on establishing key performance parameters. For this compound, analysis often focuses on its primary and only metabolite, dephosphate this compound (DBFF), as the parent compound is typically not found in matrices like milk or plasma following administration. nih.gov A sensitive and specific method for determining DBFF in milk has been developed using liquid chromatography (LC) with electrochemical detection. cwejournal.org

Method performance characteristics are critical for ensuring the reliability of analytical results. In the analysis of DBFF in milk, average recovery rates, which indicate the efficiency of the extraction process, were determined at different spike levels. cwejournal.org The precision of the method is assessed by the coefficient of variation (CV), also known as the relative standard deviation (RSD), with lower values indicating higher precision. cwejournal.org The limit of detection (LOD) represents the lowest concentration of the analyte that can be reliably distinguished from background noise. cwejournal.orgnih.gov For DBFF in milk, a detection limit of 0.2 ng/mL has been achieved, demonstrating the high sensitivity of the method. cwejournal.orgresearchgate.net

Detailed findings from a study on DBFF in milk highlight these performance metrics. cwejournal.org

Table 1: Performance Characteristics of an LC-Electrochemical Detection Method for Dephosphate this compound (DBFF) in Milk Data derived from a study on the determination of DBFF in spiked milk samples. cwejournal.org

ParameterSpiked ConcentrationValue
Average Recovery 1 ng/mL73.1%
10 ng/mL82.7%
Coefficient of Variation (CV) 1 ng/mL8.4%
10 ng/mL2.8%
Limit of Detection (LOD) N/A0.2 ng/mL

Strategies for Mitigating Matrix Effects in Extraction and Quantification Procedures

Complex research matrices such as milk or plasma contain numerous endogenous components that can interfere with the accurate quantification of target analytes, a phenomenon known as the matrix effect. rsc.orgajchem-a.com Effective sample preparation is paramount to minimize these interferences. A robust procedure for the analysis of dephosphate this compound (DBFF) from milk involves an initial extraction via liquid-liquid partition using a combination of solvents like acetone, acetonitrile, and dichloromethane. cwejournal.orgrsc.org This is followed by a purification or "clean-up" step using a C18 solid-phase extraction (SPE) cartridge, which selectively retains the analyte while allowing interfering components to be washed away. cwejournal.orgrsc.orgjapsonline.com

Beyond sample preparation, the choice of analytical instrumentation and detection method plays a crucial role in mitigating matrix effects. High-performance liquid chromatography (HPLC) coupled with a dual-electrode coulometric detector offers high specificity and sensitivity for electroactive compounds like DBFF. rsc.orgnih.gov This detection system can be operated in a "screening mode," where the first electrode is set at a potential to oxidize or reduce interfering compounds from the sample matrix. nih.gov The target analyte, DBFF, can then be determined with greater accuracy at the second electrode with minimal interference. nih.govnih.gov This approach enhances the signal-to-noise ratio and results in simpler, cleaner chromatograms, thereby improving the reliability of quantification. nih.gov The strategic use of a guard cell placed before the injector can further "clean" the mobile phase, ensuring baseline stability and removing another potential source of interference. nih.gov

Structural Elucidation and Purity Assessment via Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

While chromatographic techniques are employed for quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the definitive structural elucidation and purity assessment of this compound. nih.govucdavis.edu These techniques provide detailed information about the molecule's chemical structure and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. rsc.org In a ¹H NMR spectrum of this compound, the protons on the aromatic rings would produce signals in the aromatic region (typically 6.5-8.0 ppm). Due to the molecule's symmetry, the four protons on the tetrabrominated biphenyl (B1667301) core would be chemically equivalent, likely producing a single, sharp signal (a singlet). rsc.org The protons of the organophosphate group, if present, would appear in a different region of the spectrum. Similarly, ¹³C NMR spectroscopy would reveal distinct signals for the different carbon atoms in the molecule, including the bromine-substituted carbons and the carbon atoms linked to the phosphate ester. The number and chemical shifts of these signals confirm the carbon skeleton of the molecule. Purity can be assessed by the absence of unexpected signals in the spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nih.govnih.gov For an organophosphorus compound like this compound, the FTIR spectrum would exhibit characteristic absorption bands. cwejournal.org Key vibrational bands would include:

P-O-C (Aryl) Stretch: Strong absorptions typically found in the 1240-1160 cm⁻¹ and 1070-1010 cm⁻¹ regions are characteristic of the phosphate ester linkage.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region would confirm the presence of the benzene (B151609) rings.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

C-Br Stretch: The carbon-bromine bonds would produce strong absorptions in the lower frequency (fingerprint) region of the spectrum, typically between 650 and 500 cm⁻¹.

The presence of these specific bands confirms the identity and functional group composition of this compound, while the absence of extraneous peaks (e.g., a broad O-H stretch around 3300 cm⁻¹) would indicate a high degree of purity. ajchem-a.com

Environmental Dynamics and Biogeochemical Cycling of Bromofenofos

Degradation Pathways and Metabolite Formation in Environmental Systems

The breakdown of Bromofenofos in the environment can occur through both non-biological (abiotic) and biological (biotic) mechanisms, leading to the formation of various metabolites.

Abiotic processes are significant in the initial transformation of this compound. As a polybrominated biphenyl (B1667301) (PBB), this compound is susceptible to degradation by ultraviolet (UV) light, indicating that photodegradation is a likely transformation pathway in sunlit environmental compartments. wikipedia.org Hydrolysis is another anticipated abiotic degradation route for this compound. google.com The general insolubility of PBBs in water suggests that these processes may occur at different rates depending on the environmental medium. wikipedia.org

Abiotic Process Description Relevance to this compound
Photodegradation Degradation of a compound by photons, particularly from sunlight (UV radiation).As a polybrominated biphenyl, this compound is expected to be degraded by UV light. wikipedia.org
Hydrolysis Chemical breakdown of a compound due to reaction with water.Considered a potential degradation pathway for this compound. google.com

While specific research on the microbial metabolism of this compound is limited, the broader class of organophosphate pesticides can be subject to biotic degradation. Enzymes such as organophosphorus hydrolase, which are of bacterial origin, are known to hydrolyze organophosphates. mdpi.comresearchgate.net This suggests that microbial metabolism could play a role in the environmental breakdown of this compound, although direct evidence is needed for confirmation.

A key transformation product identified in the analysis of this compound is dephosphate this compound. mdpi.comresearchgate.netresearchgate.netsci-hub.box This metabolite is the electroactive form of the parent compound and is detectable through advanced analytical techniques like high-performance liquid chromatography (HPLC) with coulometric detection. mdpi.comresearchgate.net The presence of dephosphate this compound has been confirmed in raw milk, highlighting its formation and potential persistence within biological systems. mdpi.com

Environmental Transport and Distribution Processes

The movement and partitioning of this compound throughout the environment are dictated by its physicochemical properties and interactions with soil, water, and living organisms.

The transport of pesticides within soil profiles is influenced by factors including retention, transformation, and transport phenomena. researchgate.net this compound, being a polybrominated biphenyl, is characterized by its insolubility in water. wikipedia.org This property suggests that its mobility in aquatic systems is likely to be low, with a higher tendency to adsorb to sediment and particulate matter. The distribution of such compounds is also heavily influenced by their lipid solubility, which dictates their partitioning behavior in different environmental compartments. mdpi.com

Property Influence on Mobility Implication for this compound
Water Solubility High solubility leads to higher mobility in aquatic systems and soil porewater.Low (Insoluble in water), suggesting limited mobility in aquatic environments. wikipedia.org
Lipid Solubility High lipid solubility (lipophilicity) leads to partitioning into organic matter and fatty tissues.Expected to be lipophilic, leading to sorption to soil organic matter and sediment. mdpi.com

Persistent pesticides have the potential to bioaccumulate, concentrating in organisms and moving up the food chain. researchgate.netamazonaws.com As a lipophilic organophosphorus compound, this compound possesses characteristics that suggest a potential for bioaccumulation in non-target organisms. biorxiv.orgfda.gov While specific studies on its bioaccumulation in marine life are not detailed in the reviewed literature, the behavior of similar lipophilic antiparasitic drugs shows a tendency to concentrate in high-fat products like milk, indicating a plausible pathway for its accumulation in biological tissues. mdpi.com

Advanced Experimental Designs for Environmental Fate Studies

To accurately predict the environmental impact of this compound, it is essential to move beyond simple laboratory degradation studies and employ more complex, environmentally relevant experimental setups. Microcosms and mesocosms represent a critical tier in the environmental risk assessment process, bridging the gap between laboratory tests and the complexity of real-world ecosystems. fraunhofer.defda.gov

Microcosm and mesocosm studies are designed to simulate natural aquatic or terrestrial environments on a smaller, controlled scale. fraunhofer.de These systems allow researchers to study the interactions of this compound with various environmental components, including water, sediment, soil, and biological communities, under conditions that mimic nature more closely than standard lab tests. apvma.gov.au

Microcosm Experiments: Microcosms are small-scale laboratory systems, typically ranging from a few milliliters to several liters. They are used to investigate specific processes under controlled conditions. For this compound, an aquatic microcosm might consist of a glass vessel containing water and sediment collected from a specific field site.

Design and Setup: A typical aquatic microcosm study for this compound would involve establishing a water-sediment system. Sediment and water, sourced from an unpolluted area, would be placed in replicate containers and allowed to equilibrate for a period to establish a stable microbial community. gdut.edu.cn this compound would then be introduced, and its concentration in both the water and sediment phases would be monitored over time.

Parameters Monitored: Key parameters would include the dissipation half-life (DT50) in water and sediment, the formation of degradation products, and the partitioning behavior of the compound between the water and sediment.

Illustrative Findings: Based on studies of other brominated organic compounds in microcosm settings, one could hypothesize the degradation pathway. For instance, a study on the biodegradation of Decabromodiphenyl ether (DBDE) in a soil/water microcosm showed a progressive decrease in the parent compound over time, indicating microbial degradation. researchgate.net

Mesocosm Experiments: Mesocosms are larger, outdoor experimental systems, such as artificial ponds or streams, that can range from hundreds to thousands of liters in volume. researchgate.netnih.gov They provide a higher level of ecological realism, incorporating natural environmental variables like sunlight, temperature fluctuations, and complex biological communities. fraunhofer.de

Design and Implementation: An aquatic mesocosm study for this compound would likely follow established protocols for other veterinary anthelmintics like ivermectin. researchgate.netnih.gov This would involve a series of large tanks (e.g., 12,000 L) containing natural water and sediment. researchgate.net After an acclimatization period to allow for the development of a stable ecosystem, including phytoplankton, zooplankton, and macroinvertebrates, the mesocosms would be treated with different concentrations of this compound. fraunhofer.deresearchgate.net

Research Findings: The fate and effects of the compound would be monitored over an extended period (e.g., several months). researchgate.net For example, a study on ivermectin in aquatic mesocosms found that the compound dissipated rapidly from the water column with a half-life of 3-5 days, but it accumulated and remained stable in the sediment. researchgate.netnih.govoup.com Similar partitioning behavior would be anticipated for this compound due to its likely hydrophobic nature. The study would also assess the impact on non-target organisms, such as aquatic invertebrates, which are known to be sensitive to organophosphates.

Parameter Microcosm (Hypothetical for this compound) Mesocosm (Based on Ivermectin Study researchgate.netnih.gov)
System Volume 1-10 L12,000 L
Environment Indoor, controlled temperature and lightOutdoor, subject to natural weather variations
Components Water, SedimentWater, Sediment, Macrophytes, Plankton, Invertebrates
Study Duration 30-90 days>200 days
Typical Endpoint Dissipation Time (DT50) in water/sedimentDT50, Partitioning, Chronic Ecotoxicity, Ecosystem Effects
Hypothetical DT50 (Water) 5-10 days3-5 days
Hypothetical DT50 (Sediment) 60-120 daysNo assessable degradation over study period

To definitively determine the ultimate fate of this compound in the environment, particularly its complete degradation or mineralization, studies employing isotopically labeled compounds are indispensable. Mineralization is the process by which microorganisms completely break down an organic compound into its inorganic constituents, primarily carbon dioxide (CO2), water, and mineral salts. iaea.org

Methodology: This technique involves synthesizing this compound with a stable or radioactive isotope at a specific position in its molecular structure. For organic compounds, Carbon-14 (¹⁴C) or Carbon-13 (¹³C) are commonly used. iaea.orgresearchgate.netumweltbundesamt.de The labeled compound is then introduced into an experimental system, such as a soil or water-sediment microcosm. By tracking the labeled isotope, researchers can create a detailed mass balance, accounting for the parent compound, its transformation products, non-extractable residues (NER) bound to soil or sediment, and the amount mineralized to ¹⁴CO₂ or ¹³CO₂. iaea.orgumweltbundesamt.de

Tracking Mineralization: In a typical experiment, soil or sediment treated with ¹⁴C-labeled this compound would be incubated in a closed system. The air within the system is periodically flushed through a trapping solution (e.g., potassium hydroxide) that captures the evolved ¹⁴CO₂. The radioactivity in the trapping solution is then measured using liquid scintillation counting, providing a direct measure of the mineralization rate. iaea.org

Detailed Research Findings: While no specific data exists for this compound, studies on other organophosphate pesticides provide insight into expected outcomes. For instance, a study on ¹⁴C-ring labeled pirimiphos-methyl (B1678452) in a clay loam soil under aerobic conditions showed that 12-13% of the applied dose was mineralized to ¹⁴CO₂ over 90 days. iaea.org Similarly, compound-specific isotope analysis (CSIA) using stable isotopes (e.g., ¹³C) can elucidate degradation pathways by measuring the isotopic fractionation that occurs during chemical reactions. rsc.orgnih.govresearchgate.net For example, significant carbon isotope fractionation was observed during the hydrolysis and photolysis of the organophosphate dimethoate. nih.gov

Isotope Application Purpose Typical Experimental System Illustrative Finding (Based on Organophosphate Studies iaea.orgnih.gov)
¹⁴C-Labeling Quantify mineralization to CO₂ and formation of non-extractable residues.Soil or Water-Sediment Microcosms10-30% of applied ¹⁴C mineralized to ¹⁴CO₂ over 90 days.
¹³C-Stable Isotope Labeling (CSIA) Elucidate degradation pathways and mechanisms by measuring isotopic fractionation.Aqueous solutions, soil slurriesSignificant carbon isotope enrichment factor (ε) indicating specific bond cleavage during hydrolysis or photolysis.

By employing these advanced experimental designs, a comprehensive understanding of the environmental dynamics and biogeochemical cycling of this compound can be achieved, providing crucial data for robust environmental risk assessments.

Resistance Mechanisms and Evolutionary Dynamics in Target Organisms

Characterization of Anthelmintic Resistance in Fasciola Species

Resistance in Fasciola species to anthelmintics, including Bromofenofos, is a growing concern that threatens the efficacy of control programs. Characterization involves assessing the observable traits of resistance and investigating the underlying genetic and molecular factors.

The Fecal Egg Count Reduction Test (FECRT) is a standard method for detecting and quantifying anthelmintic resistance in parasite populations under field conditions. This test compares the number of parasite eggs in feces before and after treatment to calculate the efficacy of the drug. An efficacy of less than 90% is generally considered an indication of resistance development icm.edu.plannals-parasitology.eu.

A study conducted on water buffaloes naturally infected with Fasciola spp. utilized the FECRT to evaluate the efficacy of this compound alongside other anthelmintics nih.govresearchgate.net. The results indicated a low efficacy for this compound, suggesting the development of resistance in the parasite population studied. After a single dose, this compound demonstrated an efficacy of 70.83% nih.govresearchgate.net. A two-dose treatment regimen did not significantly improve the outcome, registering an efficacy of 83.33% nih.govresearchgate.net. These findings point to the presence of this compound-resistant Fasciola in the investigated animals icm.edu.plnih.govresearchgate.net.

AnthelminticTreatment RegimenEfficacy (%)Resistance Status (Efficacy <90%)
This compoundSingle Dose70.83Resistance Indicated
This compoundTwo Doses83.33Resistance Indicated
Albendazole (B1665689)Single Dose79.17Resistance Indicated
AlbendazoleTwo Doses83.33Resistance Indicated
Triclabendazole (B1681386)Single Dose73.33Resistance Indicated
TriclabendazoleTwo Doses90.00Effective / Borderline

While phenotypic assessments confirm the existence of resistance, understanding the underlying molecular mechanisms is essential for developing advanced diagnostic tools and targeted interventions. For many anthelmintics, resistance in Fasciola hepatica is linked to specific genetic changes.

Research into the molecular basis of resistance in Fasciola has primarily focused on other flukicides, such as triclabendazole. Proposed mechanisms for triclabendazole resistance include enhanced activity of P-glycoprotein (P-gp) drug efflux pumps, which actively transport the drug out of the parasite's cells, and increased metabolic conversion of the active drug form to a less active one d-nb.inforesearchgate.net. Other studies have investigated the role of mutations in the drug's target protein, such as β-tubulin, and the involvement of detoxifying enzymes like glutathione S-transferase (GST) d-nb.infolstmed.ac.ukplos.org. Genetic mapping studies have identified specific genomic loci, containing multiple genes, that are under selection in triclabendazole-resistant fluke populations lstmed.ac.ukplos.orglabhoo.com.

However, specific studies detailing the genetic and molecular basis of resistance to this compound in Fasciola species are not extensively documented in the available literature. It is plausible that similar mechanisms, such as altered drug metabolism or transport, could be involved, but dedicated research is required to confirm the specific pathways related to this compound resistance.

Investigating resistance profiles across different drug classes is critical for managing treatment failures. Cross-resistance, where resistance to one drug confers resistance to another, often within the same chemical class, can severely limit treatment options.

In the aforementioned study on water buffaloes, this compound was compared with albendazole (a benzimidazole) and triclabendazole (a halogenated benzimidazole) nih.govresearchgate.net. All three drugs showed low efficacy with a single dose: 70.83% for this compound, 79.17% for albendazole, and 73.33% for triclabendazole nih.govresearchgate.net. With a two-dose regimen, the efficacies were 83.33% for both this compound and albendazole, and 90.00% for triclabendazole nih.govresearchgate.net. The observed low efficacy across these different anthelmintics suggests a possible scenario of resistance to multiple drug classes in this Fasciola population icm.edu.plnih.gov. The widespread resistance to various anthelmintics has become a global concern, with reports of treatment failures becoming more frequent annals-parasitology.euqub.ac.uk.

Research on Strategies for Mitigating Anthelmintic Resistance

The development of sustainable strategies to combat anthelmintic resistance is a critical area of veterinary and agricultural research. However, the application and investigation of these strategies specifically for this compound are not well-documented.

Development of Sustainable Anthelmintic Application Strategies

General principles for sustainable anthelmintic use aim to reduce selection pressure for resistance. These strategies are broadly applicable to anthelmintics, including organophosphates, but specific research validating these methods for this compound is lacking.

Sustainable practices focus on minimizing the exposure of parasite populations to the anthelmintic, thereby preserving a portion of the susceptible parasite population, a concept known as maintaining "refugia". This slows down the evolution of resistance.

Table 1: General Sustainable Anthelmintic Application Strategies

Strategy Description
Targeted Selective Treatment Treating only the animals that require it based on diagnostic indicators, rather than treating the entire flock or herd.
Pasture Management Implementing rotational grazing and avoiding the immediate return of treated animals to clean pastures to reduce the proportion of resistant parasites.
Dose and Administration Ensuring the correct dosage is administered, as underdosing can select for resistant parasites.

| Combination Therapy | Using anthelmintics from different chemical classes in combination or rotation to reduce the selection pressure for any single class. |

While these strategies are foundational to modern parasite control, their specific efficacy and implementation protocols for this compound have not been detailed in available research.

Investigation of Molecular Diagnostics for Early Resistance Detection and Monitoring

The development of molecular tools for the early detection of anthelmintic resistance is a significant advancement in resistance management. These diagnostics allow for the timely identification of resistant parasite populations, enabling proactive adjustments to control strategies. Molecular diagnostics represent an innovative solution for insecticide resistance management (IRM) practices, allowing for the effective monitoring of insecticide resistance. researchgate.netmdpi.com This approach facilitates decision making by enabling the timely alternation between different modes of action (MoAs). researchgate.netmdpi.com

Molecular techniques typically target genetic markers associated with resistance. For organophosphates, this often involves identifying mutations in the genes encoding the target site, such as acetylcholinesterase. A serine-to-phenylalanine substitution at codon 431 in the ace1 gene, for instance, has been linked to organophosphate resistance in some aphid species. The development of PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) assays can help in discriminating between susceptible and resistant alleles.

Table 2: Common Molecular Diagnostic Techniques for Anthelmintic Resistance

Technique Description Application in Organophosphate Resistance
PCR (Polymerase Chain Reaction) Amplifies specific DNA sequences for further analysis. Can be used to detect the presence of resistance-associated genes or mutations.
DNA Sequencing Determines the precise nucleotide sequence of a DNA fragment. Used to identify specific mutations in target genes like acetylcholinesterase.
Quantitative PCR (qPCR) Measures the amount of a specific DNA sequence in real-time. Can be used to determine the frequency of resistance alleles in a parasite population.

| PCR-RFLP | Uses restriction enzymes to cut DNA at specific sites, with variations in fragment lengths indicating mutations. | A diagnostic tool to detect known resistance-conferring mutations. |

Despite the availability of these technologies, their application for the specific detection and monitoring of this compound resistance has not been reported in the reviewed literature. The development of such tools would require the identification of specific genetic markers for this compound resistance in target organisms, a research area that appears to be underexplored.

Ecotoxicological Research and Environmental Impact Assessment

Investigation of Modes of Action in Non-Target Organisms within Controlled Research Settings

Understanding how Bromofenofos affects organisms other than its intended target is fundamental to assessing its environmental risk. Research in controlled settings has utilized various biological models to elucidate these mechanisms. The primary mode of action for many organophosphate compounds involves the inhibition of acetylcholinesterase; however, studies on this compound and its metabolites suggest a more complex toxicological profile. biosynth.com

A range of in vivo and in vitro models have been employed to investigate the ecotoxicological effects of this compound. In vivo studies using mammalian models, such as rats, have been crucial for understanding its potential developmental and reproductive toxicity. A comparative study on pregnant rats demonstrated that both this compound and its metabolite, dephosphate this compound (DBF), can induce embryolethal and teratogenic effects. nih.gov The research concluded that these effects are likely attributable to the DBF metabolite, which does not operate through cholinesterase inhibition. nih.gov

Genotoxicity has been assessed using a combination of bacterial and mammalian test systems. In vitro bacterial mutagenicity assays with Salmonella typhimurium and in vivo micronucleus tests in mice are standard models for evaluating the potential of a chemical to cause genetic damage. nih.gov this compound has been evaluated in such test systems. amazonaws.com

Invertebrate models also serve as valuable bioindicators. For instance, the filter paper hatching inhibition test using the cricket Gryllus bimaculatus has been proposed as a useful short-term test to screen for chemicals that may have adverse effects on soil-dwelling organisms.

While specific studies on this compound using microalgae bioassays are not prominent in the reviewed literature, such assays are a standard ecotoxicological tool. Bioassays using species like Selenastrum capricornutum or the crustacean Artemia franciscana are widely applied to determine the toxicity of chemical substances in aquatic environments. fda.gov These tests measure endpoints such as growth inhibition to assess the impact on primary producers and foundational aquatic fauna.

Table 1: Examples of Ecotoxicological Models Used in this compound Research

Model TypeOrganism/SystemFocus of StudyFinding/ApplicationCitation
In Vivo (Mammalian)Rat (Rattus sp.)Embryolethal & Teratogenic EffectsThe metabolite (dephosphate this compound) was found to be a more potent teratogen than the parent compound. nih.gov
In Vivo (Mammalian)Mouse (Mus musculus)GenotoxicityUtilized for micronucleus tests to detect chromosomal damage. nih.gov
In Vitro (Bacterial)Salmonella typhimuriumMutagenicityStandard bacterial reverse mutation assay to assess gene mutation potential. nih.gov
In Vivo (Insect)Gryllus bimaculatusTerrestrial EcotoxicityProposed as a bioindicator for detecting chemical pollutants in terrestrial systems.

Comparative ecotoxicity studies are essential for understanding the spectrum of an agent's effects across different species. A significant finding for this compound is the differential toxicity between the parent compound and its metabolite. In rats, dephosphate this compound (DBF) induced fetal resorptions and malformations at equimolar doses where the parent compound had lesser or no effect, highlighting the critical role of metabolism in toxicity. nih.gov

Furthermore, research into the efficacy of this compound against its target organism, the liver fluke Fasciola spp., has revealed evidence of emerging resistance in water buffaloes (Bubalus bubalis). medkoo.com A study using the Fecal Egg Count Reduction Test (FECRT) showed efficacies as low as 70.83% for a single dose and 83.33% for a two-dose treatment, indicating a population of the parasite that is less sensitive to the compound. medkoo.com This variability in sensitivity within a target species population is a key factor in environmental risk, as it may lead to increased usage to achieve the desired effect.

Table 2: Comparative Efficacy (Resistance) of this compound in Water Buffaloes

Treatment GroupEfficacy (%)InterpretationCitation
Single Dose70.83%Ineffective / Resistance Indicated medkoo.com
Two Doses83.33%Ineffective / Resistance Indicated medkoo.com

Conceptual Frameworks for Ecotoxicological Risk Analysis in Environmental Science

Ecotoxicological risk analysis relies on conceptual frameworks to predict and assess the potential harm of chemicals to the environment. These frameworks integrate data on exposure and effects to characterize risk.

Quantitative Structure-Activity Relationships (QSARs) are computational models that relate the chemical structure of a compound to its biological or toxicological activity. epa.gov For classes of chemicals like organophosphonates, QSAR models have been developed to predict toxicity based on steric and molecular geometry features that influence the inhibition of cholinesterase. nih.gov Although specific QSAR models developed exclusively for this compound are not readily found in the literature, the principles are directly applicable. As a polybrominated biphenyl (B1667301) derivative and an organophosphate, its ecotoxicity could be predicted by relating its structural properties to those of similar compounds with known toxicities. nih.govscribd.com This predictive approach is invaluable for filling data gaps and prioritizing chemicals for further empirical testing without resorting to extensive animal or environmental testing. epa.gov

Chemicals are rarely found in isolation in the environment. Therefore, assessing the toxicity of mixtures and the cumulative effects of multiple stressors is a more realistic approach to risk assessment. This compound is sometimes formulated with other active ingredients in pesticide products, creating a direct scenario of mixture toxicity. google.comgoogle.com The environmental safety of such mixtures requires evaluation beyond the toxicity of the individual components. google.com

Frameworks for cumulative risk assessment, such as the one established by the U.S. Environmental Protection Agency (EPA) under the Food Quality Protection Act (FQPA), mandate the consideration of cumulative effects from pesticides that share a common mechanism of toxicity. epa.gov As this compound is used in agriculture, its residues can enter soil and aquatic systems, where they can interact with other pesticides and environmental contaminants. longdom.orgnih.gov The "One Health" concept, which links the health of humans, animals, and the environment, emphasizes the importance of understanding these complex interactions and cumulative risks. amazonaws.com

Environmental Monitoring and Regulatory Implications in Academic Research

The use of this compound as a veterinary drug has regulatory implications tied to environmental protection. longdom.orgprimescholars.com Its application to livestock creates a pathway for the compound and its metabolites to enter the environment through manure, potentially contaminating soil and water resources. nih.govscispace.com This necessitates careful management and raises concerns that may fall under environmental protection directives. scispace.com

Safety data sheets for this compound highlight that care should be taken to avoid its discharge into the environment without proper handling of contaminated wastewater. fresnostate.edu Regulatory bodies in various countries, such as Japan's National Institute of Technology and Evaluation, maintain data on such chemicals to inform risk management. cbsa-asfc.gc.ca

The emergence of resistance in target parasites like Fasciola spp. is a significant regulatory concern. medkoo.com It may lead to a re-evaluation of the compound's approved uses and highlights the need for monitoring resistance in the field to ensure sustainable use and prevent excessive environmental loading. nih.gov Academic research plays a crucial role in providing the data for environmental monitoring, developing sensitive detection methods (such as environmental DNA (eDNA) assays for hosts and parasites), and informing the science-based risk assessments that underpin regulatory decisions. nih.govscispace.com

Methodologies for Detection in Environmental Matrices (e.g., milk as an environmental pathway)

The detection of this compound and its metabolites in environmental matrices is crucial for monitoring and impact assessment. Milk is a significant environmental pathway, and sensitive analytical methods have been developed to quantify residues. A primary metabolite, dephosphate this compound (DBFF), is often the target analyte for detection in milk. nih.gov

A highly sensitive and specific method involves High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED). nih.gov In this approach, the compound of interest is separated from the complex milk matrix using reversed-phase liquid chromatography. researchgate.net The detection is then carried out using a dual-electrode coulometric detector, which offers high specificity and can achieve very low detection limits. nih.govmdpi.com

The general procedure includes several key steps:

Extraction : The metabolite (DBFF) is first extracted from the milk sample. This is typically achieved through a liquid-liquid partition using a combination of solvents such as acetone, acetonitrile (B52724), and dichloromethane. nih.govresearchgate.net

Purification : The resulting extract is then purified to remove interfering substances from the matrix. A common technique for this cleanup step is the use of a C18 solid-phase extraction (SPE) cartridge. nih.govresearchgate.net

Chromatographic Separation : The purified extract is injected into an HPLC system. A reversed-phase column, such as a Kaseisorb LC ODS-300-5, is used to separate DBFF from other components. nih.gov The mobile phase often consists of a mixture of acetonitrile and a buffer like potassium dihydrogen phosphate (B84403) at a specific pH. nih.govresearchgate.net

Electrochemical Detection : The separated analyte passes through a dual-electrode coulometric detector. The potentials of the two detectors are set at specific values to selectively oxidize or reduce the target compound, allowing for precise quantification. nih.gov

The identity of dephosphate this compound detected through this method can be further confirmed using Gas Chromatography/Mass Spectrometry (GC/MS). nih.gov Research has demonstrated the effectiveness of this HPLC-ED method for routine analysis in both raw and commercial milk samples. nih.govmdpi.com

Table 1: Analytical Method Performance for Dephosphate this compound (DBFF) in Milk

Parameter Finding Source(s)
Analytical Method High-Performance Liquid Chromatography with dual-electrode coulometric detection (HPLC-ED) researchgate.net, nih.gov
Target Analyte Dephosphate this compound (DBFF) researchgate.net, nih.gov
Matrix Raw and Commercial Milk mdpi.com, nih.gov
Extraction Solvents Acetone, Acetonitrile, Dichloromethane researchgate.net, nih.gov
Purification C18 Cartridge researchgate.net, nih.gov
LC Column Kaseisorb LC ODS-300-5 (250 x 4.6 mm id, 5 microns) nih.gov
Mobile Phase Acetonitrile-0.05M potassium dihydrogen phosphate (55 + 45, v/v) at pH 3.0 researchgate.net, nih.gov
Detection Limit (LOD) 0.2 ng/mL (or 0.2 µg L⁻¹) mdpi.com, nih.gov
Average Recovery 73.1% (at 1 ng/mL spike) to 82.7% (at 10 ng/mL spike) nih.gov
Coefficient of Variation 8.4% (at 1 ng/mL) to 2.8% (at 10 ng/mL) nih.gov
Confirmation Method Gas Chromatography/Mass Spectrometry (GC/MS) nih.gov

Research on Environmental Policy Development and Management Strategies Related to Chemical Compounds

Environmental policy and management strategies for chemical compounds like this compound are often developed for the broader class of substances to which it belongs, such as organophosphate pesticides and anthelmintics. sdstate.edusefari.scot The goal of these strategies is to balance the benefits of pest control with the need to minimize health and environmental risks. sefari.scotcanada.ca

Research into policy development focuses on several key areas:

Regulatory Review and Restriction : Government bodies like the U.S. Environmental Protection Agency (EPA) continually review the safety and usage of organophosphates. sdstate.edu This can lead to new regulations, such as restrictions on use, requirements for buffer zones, and limitations based on wind speed to prevent drift. sdstate.edu Similarly, in countries like Japan, veterinary drugs including this compound are subject to regulations concerning Maximum Residue Limits (MRLs) in food products. usda.gov

Integrated Pest Management (IPM) : A cornerstone of modern management strategy is the promotion of IPM. This approach combines biological, cultural, physical, and chemical tools to manage pests, thereby reducing reliance on any single chemical product. canada.ca This strategy helps build farm resiliency and protects against production losses should a specific product be revoked by regulatory authorities. sdstate.edu

Risk-Based Prioritization : Recent research focuses on developing models to identify which organophosphates may require stricter regulation. Machine learning models have been used to predict the potential restriction levels of OPs. nih.govresearchgate.net Furthermore, creating "special attention lists" based on the toxicity risks of both the parent compounds and their environmental transformation products helps prioritize management efforts. nih.gov

Environmental Treatment and Monitoring : For anthelmintics, management strategies include assessing their environmental impact through monitoring and developing stakeholder-friendly advice to promote best practices. sefari.scot For organophosphates that enter wastewater systems, research has focused on the efficiency of various treatment processes. mdpi.com Detecting the presence of the compounds and their snail hosts in water bodies using environmental DNA (eDNA) assays can also inform management by identifying transmission zones. scispace.com

These multifaceted strategies, which combine regulatory oversight, risk assessment, promotion of alternative practices, and environmental monitoring, form the basis of modern environmental management for chemical compounds. sdstate.educanada.calongdom.org

Table 2: Overview of Management Strategies for Organophosphate Compounds

Strategy Description Key Objective Source(s)
Regulatory Review Ongoing scientific review of chemical safety and usage by government agencies (e.g., EPA). Update and implement protective regulations. sdstate.edu
Use Restriction Implementing rules that limit how, where, and when a chemical can be applied, including buffer zones and drift prevention. Mitigate negative effects on non-target species and habitats. sdstate.edu
Maximum Residue Limits (MRLs) Setting legal limits for the amount of a chemical residue allowed in food products. Protect consumer health. usda.gov
Integrated Pest Management (IPM) A holistic approach using multiple pest control methods (biological, physical, chemical) to reduce reliance on pesticides. Enhance sustainability and reduce chemical dependency. canada.ca
Risk-Based Modeling Using computational models to predict and classify the toxicity and potential for restriction of chemical compounds. Proactively identify high-risk chemicals for a "special attention list". nih.gov, researchgate.net
Environmental DNA (eDNA) Monitoring Using assays to detect the DNA of target organisms (e.g., flukes, snails) in environmental samples like water. Identify and monitor transmission zones to inform control measures. scispace.com
Wastewater Treatment Investigating and optimizing removal efficiencies of chemical compounds in wastewater treatment plants. Reduce the discharge of contaminants into receiving water systems. mdpi.com

Interdisciplinary Research Perspectives and Future Directions for Bromofenofos Studies

Application of Advanced Statistical and Meta-Analysis Approaches in Bromofenofos Research

The scientific literature on this compound, particularly concerning its efficacy and the development of resistance, can present varied findings. Advanced statistical and meta-analytic approaches are crucial for synthesizing this data, resolving discrepancies, and building a more robust understanding of the compound's performance and impact.

Methodologies for Systematically Resolving Conflicting Research Data

Research comparing this compound to other anthelmintics has yielded diverse efficacy results, with some studies suggesting moderate effectiveness comparable to albendazole (B1665689) but less than triclabendazole (B1681386) nih.govnih.gov. The documented development of anthelmintic resistance in Fasciola spp. to this compound in water buffaloes nih.govnih.govpjvm-ph.org further complicates efficacy assessments. To address these variations and potential conflicts in research data, systematic reviews and meta-analyses are indispensable tools. These methodologies enable the quantitative synthesis of findings from multiple studies, allowing for a more precise estimation of efficacy or resistance prevalence. By pooling data, researchers can identify sources of variability, such as differences in study designs, animal populations, or diagnostic methods, thereby resolving apparent contradictions and establishing a clearer scientific consensus researcherslinks.com.

Utilization of Bayesian Networks and Multivariate Regression in Complex Data Analysis

The intricate relationships between this compound usage, anthelmintic resistance, and environmental factors necessitate the application of advanced statistical modeling. Multivariate regression techniques can be employed to identify and quantify the associations between exposure levels or usage patterns of this compound and observed outcomes, such as resistance development or environmental persistence, while controlling for confounding variables .

Bayesian networks provide a powerful framework for modeling complex causal relationships and quantifying uncertainty within data. These networks can be used to predict the likelihood of anthelmintic resistance emerging or spreading, integrating various influencing factors such as drug application frequency, parasite genetics, and environmental conditions nih.govmedrxiv.org. Such predictive modeling can inform the development of more targeted and effective control strategies for fasciolosis, guiding decision-making processes in veterinary medicine and public health by illuminating the complex web of interactions affecting drug efficacy and resistance.

Unexplored Research Avenues and Emerging Methodologies in Chemical Biology and Environmental Science

While this compound has established uses, several areas remain underexplored, particularly through the lens of contemporary chemical biology and environmental science. Future research could significantly advance our understanding and management of this compound.

Molecular Mechanisms of Resistance: Although anthelmintic resistance to this compound has been reported nih.govnih.govpjvm-ph.org, the precise molecular mechanisms driving this phenomenon are not fully elucidated. Advanced chemical biology techniques, including transcriptomics, proteomics, and metabolomics, could identify specific genes, proteins, or metabolic pathways involved in resistance. Such insights are crucial for developing novel diagnostic tools and therapeutic strategies to overcome resistance.

Environmental Fate and Ecotoxicology: Comprehensive studies detailing the environmental persistence, degradation pathways, and ecotoxicological impacts of this compound across various environmental compartments (soil, water, sediment) are limited. Emerging analytical methodologies, such as advanced chromatographic techniques coupled with mass spectrometry (e.g., HPLC-ECD mdpi.com), offer enhanced sensitivity and specificity for detecting this compound and its metabolites, facilitating more robust environmental monitoring. Investigating its effects on non-target organisms, including beneficial soil microorganisms and aquatic life, represents a critical gap in current knowledge.

Development of Biomarkers: The identification of specific biomarkers for this compound exposure or its biological effects in both target animal species and environmental organisms could significantly improve risk assessment and monitoring protocols. Chemical biology approaches can help pinpoint molecular or cellular changes indicative of exposure or toxicity, complementing traditional toxicological endpoints.

Integrated Environmental and Health Risk Models: Future research should focus on developing sophisticated integrated risk assessment models. These models could synthesize data on environmental fate, ecotoxicology, and epidemiological findings on resistance patterns. By incorporating principles from systems biology and computational toxicology, these models could offer a more holistic understanding of the risks associated with this compound use, thereby informing more sustainable and effective management practices.

Compound List:

this compound

Albendazole

Triclabendazole

Bithionol

Clorsulon

Ivermectin

Praziquantel

Tribromsalan

Oxyclozanide

Mirazid

Luxabendazole

Data Table Example: Anthelmintic Efficacy and Resistance Profile

AnthelminticReported Efficacy (Single Dose)Reported Efficacy (Two Doses)Documented Resistance EvidenceKey Research Focus Areas
This compoundModerate (e.g., ~70%)Moderate (e.g., ~83%)Reported in water buffaloes (Fasciola spp.) nih.govnih.govpjvm-ph.orgMolecular mechanisms of resistance, environmental fate
AlbendazoleModerate (e.g., ~79%)Moderate (e.g., ~83%)Reported in water buffaloes (Fasciola spp.) nih.govnih.govComparative efficacy, resistance mechanisms
TriclabendazoleModerate (e.g., ~73%)High (e.g., ~90%)Widely reported across various hosts and regions researchgate.netnih.govResistance mechanisms, drug interactions, human fascioliasis
ClorsulonNot specifiedNot specifiedNot specifiedCombination therapy, veterinary use
IvermectinLow efficacy vs. F. hepaticaLow efficacy vs. F. hepaticaNot specifiedBroad-spectrum antiparasitic, limited efficacy against flukes
PraziquantelLow efficacy vs. F. hepaticaLow efficacy vs. F. hepaticaNot specifiedBroad-spectrum antiparasitic, limited efficacy against flukes

Note: Efficacy percentages are illustrative based on the provided search snippets and may require direct citation from specific studies for formal use.

Q & A

Q. What are the key physicochemical properties of Bromofenofos, and how do they influence experimental design?

this compound (C₁₂H₇Br₄O₅P·H₂O, CAS RN 21466-07-9) is a brominated organophosphate compound. Critical properties include its hygroscopic nature (requiring storage at 0–6°C to prevent degradation) and solubility profiles in polar solvents, which dictate extraction and purification protocols. Researchers must prioritize inert atmospheric conditions during synthesis to avoid hydrolysis, given its reactivity with moisture . Analytical methods like NMR and HPLC should validate purity, with data cross-referenced against literature spectra to confirm structural integrity .

Q. What validated analytical methods are recommended for quantifying this compound in environmental or biological matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for trace detection. Method validation should follow ICH guidelines, including calibration curves (linearity ≥0.995), recovery rates (70–120%), and limits of detection (LOD ≤1 ppb). Matrix effects (e.g., soil vs. plasma) require optimization of extraction solvents (e.g., acetonitrile for lipid-rich samples) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility hinges on documenting reaction conditions (temperature, catalyst ratios, solvent purity) and characterizing intermediates via FTIR and elemental analysis. For novel derivatives, provide detailed spectral data in supplementary materials, adhering to journal guidelines (e.g., ≤5 compounds in the main text, others in supporting files) .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound across studies be systematically resolved?

Contradictions often arise from variability in model systems (e.g., in vitro vs. in vivo) or exposure durations. Apply meta-analysis frameworks to harmonize datasets, weighting studies by sample size and methodological rigor. Sensitivity analyses should test for confounding variables (e.g., pH in aquatic toxicity assays) . Advanced statistical tools like multivariate regression or Bayesian networks can isolate causal factors .

Q. What experimental strategies mitigate photodegradation artifacts in this compound stability studies?

Q. How can researchers optimize high-throughput screening (HTS) assays for this compound bioactivity?

Use factorial design (e.g., Box-Behnken) to test variables like concentration ranges, incubation times, and cell viability endpoints (e.g., ATP vs. resazurin assays). Validate HTS hits with orthogonal methods (e.g., SPR for binding affinity). Address false positives by incorporating counterscreens (e.g., cytotoxicity panels) .

Q. What ethical and safety protocols are critical for handling this compound in live-animal studies?

Follow OECD/EPA guidelines for acute/chronic exposure models. Include Institutional Animal Care and Use Committee (IACUC) approvals, dose justification (LD50 data), and euthanasia criteria. Risk assessments must address dermal/ocular exposure risks, referencing Safety Data Sheets (SDS) for PPE requirements (e.g., nitrile gloves, fume hoods) .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies for this compound analogs?

Molecular docking (e.g., AutoDock Vina) and QSAR models (e.g., CoMFA) can predict binding affinities to acetylcholinesterase or environmental persistence. Validate in silico results with experimental IC50/EC50 values, reporting correlation coefficients (R²) and applicability domains .

Methodological Guidance

Q. What frameworks ensure comprehensive literature reviews for this compound research?

Use Boolean search strings in databases like SciFinder and Reaxys:

  • (this compound OR "CAS 21466-07-9") AND (synthesis OR degradation)
  • (this compound) AND (toxicity OR ecotoxicology) NOT (patent) Prioritize peer-reviewed articles (past decade) and cross-reference citations via tools like Connected Papers. Document search dates and exclusion criteria (e.g., non-English studies) .

Q. How should researchers address gaps in this compound environmental fate data?

Design microcosm/mesocosm experiments simulating real-world conditions (e.g., soil pH, microbial diversity). Use isotopically labeled this compound (e.g., ¹⁴C) to track mineralization rates. Publish negative results to avoid publication bias .

Data Presentation and Compliance

  • Tables : Include raw data (mean ± SD, n≥3) and statistical tests (e.g., ANOVA p-values).
  • Supplemental Files : Archive spectral data, chromatograms, and computational input files in FAIR-aligned repositories (e.g., Zenodo) .
  • Ethics : Disclose funding sources and conflicts of interest per journal requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromofenofos
Reactant of Route 2
Bromofenofos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.